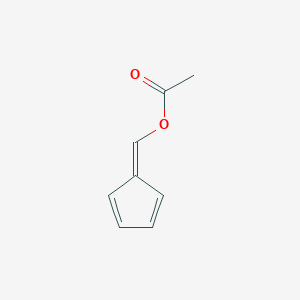

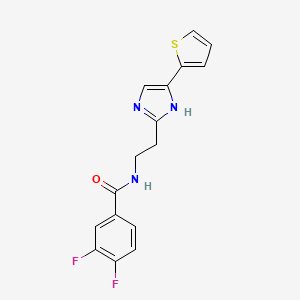

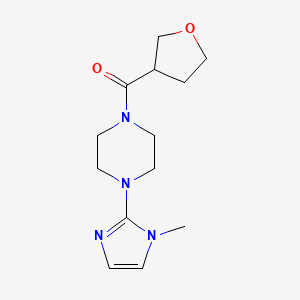

![molecular formula C24H20N4O4 B2877889 N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide CAS No. 956784-03-5](/img/structure/B2877889.png)

N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methoxyphenyl and phenyl groups, and the attachment of the nitrobenzamide group. Unfortunately, specific synthesis methods for this exact compound are not available in the literature .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a pyrazole ring, a nitro group, and a benzamide group. Unfortunately, specific structural data for this exact compound is not available in the literature .Applications De Recherche Scientifique

Organic Synthesis and Characterization

Research in organic chemistry has focused on the synthesis of novel compounds with potential pharmacological activities. For instance, a study by Abdulla et al. (2013) synthesized a series of substituted pyrazole derivatives with good anti-inflammatory activities, demonstrating the utility of similar compounds in developing therapeutic agents [Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013]. Another example is the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one by Jilani (2007), showcasing efficient synthetic pathways for complex molecules [Jilani, 2007].

Pharmacological Activities

The pharmacological potential of related compounds has been a significant area of research. For example, Daidone et al. (1992) investigated the antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives, finding that some compounds exhibited growth inhibitory activity against various microbial strains [Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992]. This highlights the potential of such compounds in addressing microbial resistance.

Material Science and Corrosion Inhibition

In the field of materials science, research has been conducted on the corrosion inhibition properties of benzamide derivatives. Mishra et al. (2018) demonstrated that electron-withdrawing and electron-donating substituents on N-Phenyl-benzamide derivatives significantly affect the inhibition efficiency against mild steel acidic corrosion, suggesting applications in protecting industrial materials [Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018].

Mécanisme D'action

Target of Action

The primary target of Z57012289 is the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is a transporter enzyme that plays a crucial role in the synthesis of cell walls in Mycobacterium tuberculosis . It is required for the translocation of trehalose monomycolates (TMMs), which are essential for the synthesis of cell walls .

Mode of Action

Z57012289 interacts with its target, MmpL3, by inhibiting its function . This inhibition disrupts the synthesis of the mycobacterial cell wall, thereby affecting the survival and reproduction of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption leads to downstream effects that include the impairment of bacterial growth and survival .

Result of Action

The result of Z57012289’s action is the inhibition of Mycobacterium tuberculosis growth and survival . By inhibiting MmpL3 and disrupting cell wall synthesis, Z57012289 hampers the bacteria’s ability to proliferate and survive .

Propriétés

IUPAC Name |

N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-32-22-13-9-17(10-14-22)23-19(16-27(26-23)20-5-3-2-4-6-20)15-25-24(29)18-7-11-21(12-8-18)28(30)31/h2-14,16H,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGHXLKSVUXFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

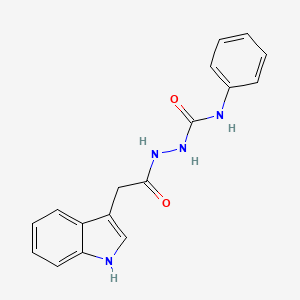

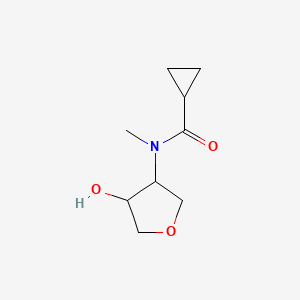

![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)

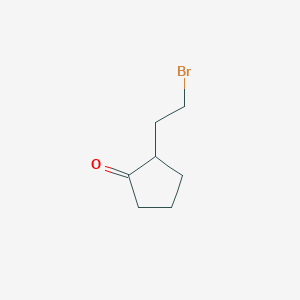

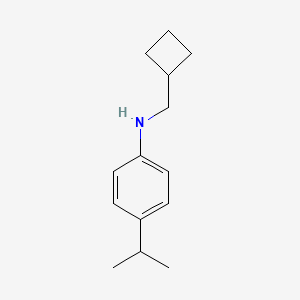

![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)

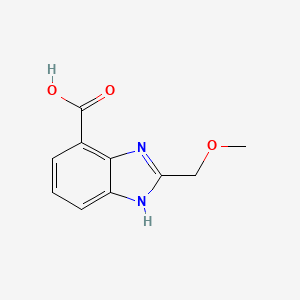

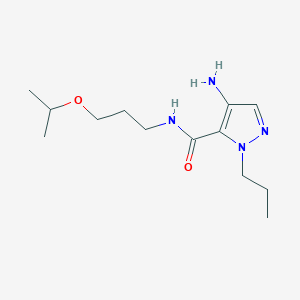

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)

![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)